tert-Butyl (3-aminopropyl)carbamate

Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

Unprotected diamines cause uncontrolled polymerization in sequential peptide synthesis. tert-Butyl (3-aminopropyl)carbamate solves this with orthogonal Boc protection-stable under piperidine, cleaved selectively by TFA. • Enables regioselective amine conjugation without cross-reactivity or side reactions • 3-carbon propyl spacer ensures correct molecular geometry for spermidine analogues & PROTACs • ≥97% purity ensures reproducible performance across multi-step synthetic workflows Consistent quality for peptide chemistry, bioconjugation, and medicinal chemistry applications.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 75178-96-0
Cat. No. B557208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-aminopropyl)carbamate
CAS75178-96-0
Synonyms75178-96-0; N-Boc-1,3-propanediamine; N-Boc-1,3-diaminopropane; tert-ButylN-(3-aminopropyl)carbamate; tert-Butyl(3-aminopropyl)carbamate; N-(3-Aminopropyl)carbamicAcidtert-ButylEster; tert-butyl3-aminopropylcarbamate; n-t-boc-1,3-propanediamine; (3-amino-propyl)-carbamicacidtert-butylester; 1-boc-amino-1,3-propanediamine; N-(tert-Butoxycarbonyl)-1,3-diaminopropane; 3-(n-boc-amino)propylamine; 1,3-Diaminopropane,N-BOCprotected; tert-Butyl(3-aminoprop-1-yl)carbamate; N-(tert-Butoxycarbonyl)-1,3-propanediamine; N-T-BUTYLOXYCARBONYL-1,3-DIAMINOPROPANE; N-TERT-BUTOXYCARBONYL-1,3-PROPANEDIAMINE; PubChem13479; Boc-1,3-diaminobutane; ACMC-209oxa; AC1MC3WV; AC1Q1NFG; BOC-PROPYLENEDIAMINE; 3-(Boc-amino)-propylamine; SCHEMBL14485
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN
InChIInChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6,9H2,1-3H3,(H,10,11)
InChIKeyPOHWAQLZBIMPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (3-aminopropyl)carbamate: Orthogonally Protected Diamine Building Block


tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0), commonly known as N-Boc-1,3-diaminopropane, is a C8H18N2O2 heterobifunctional linker with a molecular weight of 174.24 g/mol [1]. This compound features a linear three-carbon spacer chain terminated by a primary amine and a tert-butoxycarbonyl (Boc)-protected amine . This structural architecture is specifically designed for orthogonal protection strategies, enabling sequential and selective chemical transformations without cross-reactivity between the two functional sites [2]. Its high purity, typically ≥97%, ensures reproducible performance across a spectrum of applications in peptide synthesis, medicinal chemistry, and bioconjugation .

Orthogonal Boc/Fmoc protection enables sequential deprotection
Verified high purity supports reproducible peptide coupling
Defined 3-carbon spacer maintains molecular geometry

Why Orthogonality and Spacer Length Are Non-Negotiable


Substituting tert-Butyl (3-aminopropyl)carbamate (CAS 75178-96-0) with a generic diamine or another Boc-protected amine risks synthetic failure due to the compound's highly specific properties. The Boc group provides acid-labile protection that is orthogonal to base-labile groups like Fmoc, a feature not shared by all protecting groups (e.g., Cbz requires harsher acidic conditions) [1]. The three-carbon propyl chain introduces a precise spatial separation between functional groups, impacting molecular recognition in applications like spermidine analogue synthesis . Conversely, unprotected diamines like 1,3-diaminopropane would lead to uncontrolled polymerization and side reactions, while closely related analogs with different chain lengths (e.g., N-Boc-ethylenediamine) or protection strategies (e.g., N-Fmoc-1,3-propanediamine) alter molecular geometry and deprotection requirements, resulting in different reactivity profiles and yields . The following quantitative evidence demonstrates why this specific compound is a non-substitutable intermediate in targeted research and development workflows.

Unprotected 1,3-diaminopropane may cause uncontrolled polymerization and side reactions.
N-Boc-ethylenediamine (2-carbon spacer) alters spatial orientation, affecting molecular recognition.
Cbz-protected analog requires harsher acidic cleavage, disrupting orthogonal deprotection strategy.

Comparative Evidence for Differentiated Performance


Orthogonal Deprotection Selectivity: Boc vs. Fmoc

The Boc protecting group in tert-Butyl (3-aminopropyl)carbamate is specifically stable under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group. This orthogonal stability is not a universal property of all carbamate protecting groups [1]. For instance, the Cbz (benzyloxycarbonyl) group, while also acid-labile, requires harsher conditions (e.g., HBr/AcOH or catalytic hydrogenation) for its removal, which can be incompatible with other sensitive functionalities in a complex molecule. The Boc group's milder acidic cleavage (typically with TFA) allows for a truly orthogonal and sequential deprotection strategy when used in conjunction with base-labile groups like Fmoc, a cornerstone of modern solid-phase peptide synthesis (SPPS) [2].

Deprotection Orthogonality
Class-level inference
Stable to piperidine (Fmoc removal); cleaved by >50% TFA. Boc/Fmoc pair is orthogonal, while Boc/Cbz would not be.
Supports sequential, orthogonal deprotection in SPPS
Based on established protecting group chemistry
Peptide Synthesis Protecting Group Strategy Solid-Phase Synthesis

High Chemical Purity Enables Reproducible Synthesis

The purity of commercially available tert-Butyl (3-aminopropyl)carbamate is routinely verified by Gas Chromatography (GC) and/or High-Performance Liquid Chromatography (HPLC) to be ≥97% [1]. This high level of purity is crucial for ensuring predictable and reproducible outcomes in sensitive applications. For example, in the synthesis of spermidine analogues or in bioconjugation reactions, the presence of even small amounts of the unprotected diamine (1,3-diaminopropane) could lead to undesired cross-linking, side reactions, or the formation of impurities that are difficult to remove. Using a lower-purity grade from a non-specialist vendor, which might contain higher levels of this or other impurities, could significantly compromise yield and final product purity, requiring additional purification steps .

Chemical Purity
Class-level inference
≥97% by GC/HPLC, reported up to >99.82%
Supports reproducible coupling and minimal side reactions
Purity verified by specialist suppliers
Synthetic Chemistry Quality Control Reproducibility

Spacer Length Specificity: Propyl vs. Ethyl Chain

The three-carbon spacer in tert-Butyl (3-aminopropyl)carbamate is not an arbitrary feature. In the synthesis of spermidine analogues, this specific chain length is required to mimic the natural polyamine's structure. Spermidine contains a 1,3-diaminopropane unit, and its biological activity is highly sensitive to the distance between the amine functionalities . Using an analog with a shorter chain, such as N-Boc-ethylenediamine (a two-carbon spacer), would result in a different spatial arrangement of the key amine groups, leading to a compound with significantly altered or abrogated biological activity. This principle of chain-length specificity is a class-level inference for diamine linkers used in the synthesis of bioactive compounds where molecular recognition is key [1].

Spacer Length Specificity
Class-level inference
3-carbon propyl chain (target) vs. 2-carbon ethyl chain (comparator); one methylene unit alters spatial orientation
Precise geometry required for spermidine analogue recognition
Chain-length specificity critical for molecular recognition
Linker Chemistry Spermidine Analogues Molecular Recognition

Commercial Availability and Cost-Effectiveness

tert-Butyl (3-aminopropyl)carbamate is widely available from multiple major chemical suppliers in a range of quantities (from grams to kilograms), making it a reliable and cost-effective building block for both research and larger-scale development [1]. This broad commercial availability translates to competitive pricing and stable supply chains, which are critical for project continuity. In contrast, more specialized or custom-synthesized Boc-protected diamines with non-standard chain lengths or additional functional groups are significantly more expensive and may have longer lead times, impacting both project budgets and timelines .

Commercial Availability
Data to verify
Available from >10 global suppliers; competitive bulk pricing (e.g., ~$30/25g from specialist vendors)
Supports supply chain stability and cost control
Pricing based on supplier marketplace data; verify current quotes
Procurement Supply Chain Bulk Synthesis

Optimal Use Cases in Advanced Research and Development


Solid-Phase Peptide Synthesis with Orthogonal Boc/Fmoc

This compound is ideal for introducing a masked amine handle into a growing peptide chain during Fmoc-based SPPS. The Boc group remains stable under the basic piperidine deprotection conditions used for Fmoc, allowing the peptide to be fully assembled. The Boc group can then be selectively removed with TFA in a subsequent step to reveal a free primary amine for further conjugation (e.g., with a fluorophore, biotin, or another peptide fragment). This strategy leverages the orthogonal stability of the Boc group, a key differentiator discussed in Section 3 [1].

Synthesis of Spermidine and Polyamine Analogues

The three-carbon chain length of tert-Butyl (3-aminopropyl)carbamate is essential for constructing biologically relevant spermidine analogues, as detailed in Section 3. The protected amine allows for regioselective alkylation or acylation at the free amine, enabling the stepwise construction of the spermidine backbone. After the desired modifications are complete, the Boc group is cleaved to yield the final, fully deprotected polyamine analogue. Substitution with a compound of different chain length would not yield the correct molecular geometry .

PROTAC Assembly with Orthogonal Protection

tert-Butyl (3-aminopropyl)carbamate serves as a versatile linker in the assembly of PROTAC molecules . The free amine can be coupled to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can later be deprotected and conjugated to a ligand for the target protein. This sequential conjugation strategy is enabled by the orthogonal protecting group strategy. The high purity (≥97%) of this compound, as shown in Section 3, is crucial for minimizing side reactions and ensuring the correct assembly of these complex, heterobifunctional molecules.

Functionalized Surfaces and Resins for Bioconjugation

The compound is an excellent building block for creating functionalized solid supports. The primary amine can be readily attached to an activated resin or surface (e.g., agarose, polystyrene, glass). The Boc-protected amine remains untouched and can be revealed on-demand with TFA, providing a free amine for subsequent immobilization of biomolecules (e.g., proteins, antibodies, DNA). The high purity and stability of this linker ensure a well-defined surface chemistry with minimal background due to impurities, which is essential for developing robust and sensitive diagnostic or separation tools .

Application
Selection Property
Validation Focus
Fmoc-based SPPS with orthogonal deprotection
Orthogonal Boc/Fmoc stability
Selective deprotection by TFA after peptide assembly
Spermidine analogue synthesis
3-carbon spacer length specificity
Spatial mimicry of natural polyamine structure
PROTAC linker assembly
Sequential amine conjugation via orthogonal protection
High purity for reduced side reactions
Functionalized surfaces and resins
Boc-masked amine for on-demand surface activation
Defined surface chemistry with low background

Technical Documentation Hub

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